molecular formula C12H11ClN2 B8807749 1-(4-Chlorophenyl)-1-phenylhydrazine

1-(4-Chlorophenyl)-1-phenylhydrazine

Cat. No.: B8807749
M. Wt: 218.68 g/mol
InChI Key: HZOKZZNMIDZZFK-UHFFFAOYSA-N
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Description

1-(4-Chlorophenyl)-1-phenylhydrazine is a useful research compound. Its molecular formula is C12H11ClN2 and its molecular weight is 218.68 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C12H11ClN2

Molecular Weight

218.68 g/mol

IUPAC Name

1-(4-chlorophenyl)-1-phenylhydrazine

InChI

InChI=1S/C12H11ClN2/c13-10-6-8-12(9-7-10)15(14)11-4-2-1-3-5-11/h1-9H,14H2

InChI Key

HZOKZZNMIDZZFK-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)N(C2=CC=C(C=C2)Cl)N

Origin of Product

United States

Synthesis routes and methods

Procedure details

Phenylhydrazine (1.2 equiv., 0.6 mmol, 0.06 mL), 4-chlorobromobenzene (1.0 equiv., 0.5 mmol, 96 mg), Pd(OAc)2 (0.05 equiv., 0.025 mmol, 6 mg), BINAP (0.05 equiv., 0.025 mmol, 16 mg), NaOtBu (1.4 equiv., 0.7 mmol, 67 mug) and dilsopropylamine (2 mL) were added to an oven dried test tube which was capped with a septum and purged briefly with argon (˜1 min.), and then heated to 80° C. under argon for 2.5 hours. The reaction was then cooled to room temperature, diluted with Et2O (2 mL), filtered through Celite and concentrated under vacuum. The crude mixture was purified by flash column chromatography (10% EtOAc/Hex) to give the title product as a yellow oil (42 mg, 0.19 mmol, 39% yield).
Quantity
0.06 mL
Type
reactant
Reaction Step One
Quantity
96 mg
Type
reactant
Reaction Step One
Name
Quantity
16 mg
Type
reactant
Reaction Step One
Quantity
0.7 mmol
Type
reactant
Reaction Step One
Quantity
6 mg
Type
catalyst
Reaction Step One
Yield
39%

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